Volinanserin

Vue d'ensemble

Description

Volinanserin, également connu sous son nom de code de développement MDL-100,907, est un antagoniste hautement sélectif du récepteur 5-HT2A. Ce composé a été largement utilisé dans la recherche scientifique pour étudier la fonction du récepteur 5-HT2A, qui joue un rôle crucial dans divers processus neurologiques. Bien qu'il ait été testé lors d'essais cliniques comme antipsychotique, antidépresseur et traitement de l'insomnie potentiels, il n'a jamais été commercialisé .

Applications De Recherche Scientifique

Volinanserin has a wide range of applications in scientific research:

Neuroscience: Used to study the role of 5-HT2A receptors in the brain, particularly in relation to dopaminergic function and behavior.

Psychopharmacology: Investigated as a potential treatment for psychiatric disorders such as schizophrenia, depression, and insomnia.

Drug Development: Serves as a reference compound in the development of new 5-HT2A receptor antagonists.

Mécanisme D'action

Target of Action

Volinanserin, also known as MDL-100,907, is a highly selective antagonist for the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function of the central nervous system .

Mode of Action

As a 5-HT2A receptor antagonist, this compound works by binding to these receptors and blocking their activation by serotonin . This prevents the receptor’s usual response to serotonin, altering the transmission of serotonin signals in the brain .

Biochemical Pathways

It is known that the 5-ht2a receptor is involved in various neurological and biological processes, including mood regulation, anxiety, and sensory perception . By blocking this receptor, this compound can potentially influence these processes .

Result of Action

This compound’s action at the 5-HT2A receptor has been associated with a variety of effects at the molecular and cellular level. For instance, it has been shown to attenuate certain behaviors induced by psychedelics, such as head-twitch response in mice . These effects are believed to be a result of its antagonistic action at the 5-HT2A receptor .

Analyse Biochimique

Biochemical Properties

Volinanserin is known for its high selectivity towards the 5-HT2A receptor . It weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors . The nature of these interactions is primarily antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate head-twitch response (HTR) in mice and intracranial self-stimulation (ICSS) depression in rats . These effects are believed to be mediated through its antagonistic action on the 5-HT2A receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT2A receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound has similar potency, effectiveness, and time-course to attenuate DOI–induced HTR in mice and ICSS depression in rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it was found that this compound had similar potency to attenuate DOI–induced HTR in mice and ICSS depression in rats .

Metabolic Pathways

Specific information on the metabolic pathways that this compound is involved in is currently limited. Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a 5-HT2A receptor antagonist, it is likely that it localizes to the same compartments or organelles as this receptor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Volinanserin implique plusieurs étapes clés :

Protection de l'isonipecotate d'éthyle : L'isonipecotate d'éthyle est protégé avec l'anhydride Boc pour former l'n-boc-4-pipéridinecarboxylate d'éthyle.

Échange ester-amide : Ce composé intermédiaire subit un échange ester-amide avec le chlorhydrate de N-méthoxy méthylamine en présence d'un agent de couplage CDI pour produire de la 1-Boc-4-[méthoxy(méthyl)carbamoyl]pipéridine.

Synthèse de la cétone de Weinreb : La benzoylation avec du 1,2-diméthoxybenzène produit de la 1-Boc-4-(3,4-diméthoxybenzoyl)pipéridine.

Déprotection : L'élimination acide du groupe protecteur uréthane donne de la (3,4-diméthoxyphényl)-pipéridin-4-ylméthanone.

Réduction : La cétone est réduite avec du borohydrure de sodium pour former du (3,4-diméthoxyphényl)-pipéridin-4-ylméthanol.

Résolution et alkylation : L'alcool est résolu et l'azote secondaire subit une alkylation SN2 avec du bromure de 4-fluorophénéthyle pour achever la synthèse de this compound.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la voie de synthèse décrite ci-dessus peut être mise à l'échelle pour des fins industrielles, impliquant des techniques et des équipements standard de synthèse organique.

Types de réactions :

Oxydation et réduction : this compound peut subir des réactions de réduction, telles que la réduction des cétones en alcools à l'aide de borohydrure de sodium.

Substitution : La synthèse implique une alkylation SN2, où un azote secondaire est alkylé avec du bromure de 4-fluorophénéthyle.

Réactifs et conditions courants :

Borohydrure de sodium : Utilisé pour la réduction des cétones.

Agent de couplage CDI : Facilite l'échange ester-amide.

Anhydride Boc : Utilisé pour la protection des amines.

Bromure de 4-fluorophénéthyle : Utilisé dans l'étape finale d'alkylation.

Principaux produits :

(3,4-diméthoxyphényl)-pipéridin-4-ylméthanol : Un intermédiaire dans la synthèse.

This compound : Le produit final.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Neurosciences : Utilisé pour étudier le rôle des récepteurs 5-HT2A dans le cerveau, en particulier en relation avec la fonction dopaminergique et le comportement.

Psychopharmacologie : Enquête sur un traitement potentiel des troubles psychiatriques tels que la schizophrénie, la dépression et l'insomnie.

Développement de médicaments : Sert de composé de référence dans le développement de nouveaux antagonistes du récepteur 5-HT2A.

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur 5-HT2A. Ce récepteur est impliqué dans la modulation de la libération de neurotransmetteurs, notamment la dopamine et la sérotonine, qui sont essentielles à la régulation de l'humeur et aux fonctions cognitives. En bloquant le récepteur 5-HT2A, this compound peut moduler ces systèmes de neurotransmetteurs, ce qui pourrait atténuer les symptômes des troubles psychiatriques .

Composés similaires :

Ketansérine : Un autre antagoniste du récepteur 5-HT2A avec un antagonisme supplémentaire du récepteur alpha-1 adrénergique.

Ritansérine : Un antagoniste sélectif des récepteurs 5-HT2A/2C.

Pimavansérine : Un agoniste inverse sélectif du récepteur 5-HT2A utilisé dans le traitement de la psychose de la maladie de Parkinson.

Unicité de this compound : this compound se distingue par sa forte sélectivité pour le récepteur 5-HT2A, avec une activité minimale sur d'autres sites récepteurs. Cette sélectivité en fait un outil précieux dans la recherche pour isoler les effets de l'antagonisme du récepteur 5-HT2A sans effets hors cible .

Comparaison Avec Des Composés Similaires

Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.

Ritanserin: A selective 5-HT2A/2C receptor antagonist.

Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.

Uniqueness of Volinanserin: this compound is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .

Propriétés

IUPAC Name |

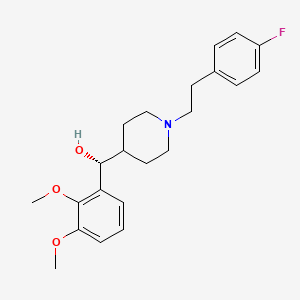

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047363 | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-65-6 | |

| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volinanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.